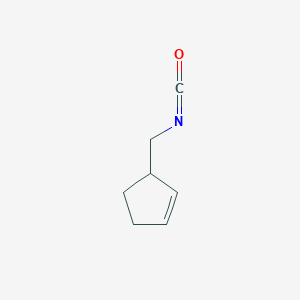

3-(Isocyanatomethyl)cyclopent-1-ene

Description

3-(Isocyanatomethyl)cyclopent-1-ene is a cyclopentene derivative functionalized with an isocyanate group (-NCO) on a methylene substituent. The isocyanate moiety imparts high reactivity toward nucleophiles, making it valuable in polymer synthesis and cross-linking applications.

Properties

IUPAC Name |

3-(isocyanatomethyl)cyclopentene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c9-6-8-5-7-3-1-2-4-7/h1,3,7H,2,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZGIOOCUXHUSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C=C1)CN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isocyanatomethyl)cyclopent-1-ene typically involves the reaction of cyclopentene with an isocyanate source under controlled conditions. One common method is the reaction of cyclopentene with phosgene (COCl2) in the presence of a base such as triethylamine, followed by the addition of an amine to form the isocyanate group .

Industrial Production Methods

Industrial production of 3-(Isocyanatomethyl)cyclopent-1-ene often involves large-scale chemical reactors where cyclopentene is reacted with phosgene or other isocyanate precursors under optimized conditions to ensure high yield and purity. The process is carefully monitored to control temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-(Isocyanatomethyl)cyclopent-1-ene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated products.

Reduction: Reduction reactions can convert the isocyanate group to an amine group.

Substitution: The isocyanate group can participate in nucleophilic substitution reactions to form ureas or carbamates.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include meta-chloroperoxybenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the isocyanate group.

Substitution: Nucleophiles like amines or alcohols are used in substitution reactions to form ureas or carbamates.

Major Products Formed

Oxidation: Epoxides or diols.

Reduction: Amines.

Substitution: Ureas or carbamates.

Scientific Research Applications

3-(Isocyanatomethyl)cyclopent-1-ene has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and protein modifications.

Medicine: Investigated for potential use in drug development and delivery systems.

Industry: Utilized in the production of polymers, coatings, and adhesives

Mechanism of Action

The mechanism of action of 3-(Isocyanatomethyl)cyclopent-1-ene involves its reactivity with nucleophiles due to the presence of the isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other molecules, leading to modifications that can alter their function or activity . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Substituent Effects: The isocyanate group in 3-(Isocyanatomethyl)cyclopent-1-ene enhances electrophilicity compared to inert alkyl (e.g., 1-Ethyl-3-methylcyclopent-1-ene) or silyl substituents. Bromo derivatives (e.g., 3-(2-Bromoethyl)cyclopent-1-ene) serve as cross-coupling intermediates, whereas amino-carboxylates () are bioactive .

- Ring Size : Cyclohexane-based isocyanates () exhibit higher steric hindrance and thermal stability than cyclopentene analogs due to ring strain differences .

Table 2: Hazard and Handling Comparison

Isocyanates, including hypothetical 3-(Isocyanatomethyl)cyclopent-1-ene, require stringent handling due to their toxicity, contrasting with less hazardous esters () or hydrocarbons () .

Biological Activity

3-(Isocyanatomethyl)cyclopent-1-ene is an organic compound characterized by its isocyanate functional group, which contributes to its biological activity and reactivity. The molecular formula is CHNO, with a molecular weight of 123.15 g/mol. This compound is synthesized primarily through the reaction of cyclopentene with isocyanate sources, such as phosgene, under controlled conditions.

The biological activity of 3-(Isocyanatomethyl)cyclopent-1-ene largely stems from the reactivity of its isocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, which can lead to significant modifications in their function. Such interactions can potentially inhibit enzyme activity or alter protein structure, making this compound a subject of interest in biochemical research and drug development.

Reactivity and Interaction with Biological Targets

- Nucleophilic Substitution : The isocyanate group can engage in nucleophilic substitution reactions, forming ureas or carbamates when reacting with amines or alcohols. This property is particularly valuable in medicinal chemistry for developing enzyme inhibitors.

- Protein Modification : The ability to modify proteins through covalent bonding allows for the exploration of new therapeutic agents that can selectively target specific biomolecules.

Case Studies and Research Findings

Research has shown the potential of 3-(Isocyanatomethyl)cyclopent-1-ene in various applications:

- Enzyme Inhibition : Studies indicate that derivatives of isocyanates can act as effective enzyme inhibitors. For instance, modifications to the structure of 3-(Isocyanatomethyl)cyclopent-1-ene have been explored to enhance its inhibitory effects on specific enzymes involved in metabolic pathways.

- Drug Development : The compound has been investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules, enhancing bioavailability and efficacy.

- Industrial Applications : Beyond biological applications, this compound is also utilized in the production of polymers and coatings, where its reactivity aids in the formation of durable materials.

Comparative Analysis

To better understand the unique properties of 3-(Isocyanatomethyl)cyclopent-1-ene, it is useful to compare it with similar compounds:

| Compound | Structure Type | Key Features |

|---|---|---|

| Cyclopentene | Non-isocyanate | Less reactive; serves primarily as a solvent or intermediate |

| Isocyanatomethylcyclohexane | Six-membered ring | Similar reactivity but different steric properties |

| Isocyanatomethylbenzene | Aromatic | Significantly altered reactivity due to aromatic stabilization |

This table illustrates how the structural differences influence the reactivity and applications of these compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.